molecular formula C33H44N4O6 B088839 Urobilinogen CAS No. 14684-37-8

Urobilinogen

Número de catálogo: B088839
Número CAS: 14684-37-8
Peso molecular: 592.7 g/mol
Clave InChI: OBHRVMZSZIDDEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Urobilinogen is a yellow by-product of bilirubin reduction. It is formed in the intestines by the bacterial enzyme bilirubin reductase. About half of the this compound formed is reabsorbed and taken up via the portal vein to the liver, enters circulation, and is excreted by the kidney . This compound is converted to the yellow pigmented urobilin, which is apparent in urine. It is also reduced to stercobilin, giving feces their characteristic brown color .

Aplicaciones Científicas De Investigación

Clinical Diagnostics

Urobilinogen is primarily utilized in clinical diagnostics as a biomarker for liver function and hemolytic diseases. Its levels in urine can indicate various pathological conditions.

Diagnostic Use in Liver Diseases

  • Liver Function Assessment : Elevated levels of this compound in urine are indicative of liver dysfunction, particularly in conditions such as hepatitis or cirrhosis. Conversely, low levels may suggest obstructive jaundice due to bile duct obstruction.
  • Case Study : A study involving patients with severe alcoholic hepatitis demonstrated that plasma this compound levels were significantly elevated (3.6-fold increase) compared to healthy controls, correlating with disease severity and prognosis .
ConditionThis compound Level (mg/dL)Interpretation
Normal0.2 - 1.0Normal liver function
Hepatitis>1.0Possible liver dysfunction
Obstructive Jaundice<0.2Bile duct obstruction

Hemolytic Disorders

In hemolytic anemia, increased breakdown of red blood cells leads to elevated bilirubin levels, subsequently increasing this compound production. Monitoring these levels aids in diagnosing and managing hemolytic conditions.

Research Applications

This compound is also a subject of extensive research, particularly concerning its metabolic pathways and interactions within the gut microbiome.

Gut Microbiome Interactions

Recent studies have identified specific gut bacteria capable of converting bilirubin to this compound, highlighting its role in gut health and microbial metabolism. The enzyme responsible for this conversion has been linked to overall health outcomes .

  • Research Findings : The presence of the bilirubin reductase gene (bilR) was found to be significantly higher in healthy adults compared to individuals with inflammatory bowel disease (IBD), suggesting a protective role against jaundice and other metabolic disorders .

Metabolomics Studies

Metabolomic analyses have revealed that this compound can serve as a metabolic indicator for various diseases, including liver cirrhosis and cancer.

  • Example : In a cohort study involving patients with subarachnoid hemorrhage (SAH), baseline plasma this compound levels were predictive of patient outcomes, with an area under the curve (AUC) of 0.947 indicating high diagnostic accuracy .

Therapeutic Implications

While primarily recognized for diagnostic purposes, emerging research suggests potential therapeutic applications of this compound.

Antioxidant Properties

This compound may exhibit antioxidant properties that could be harnessed for therapeutic interventions in oxidative stress-related conditions.

Potential Drug Development

Investigations into the metabolic pathways involving this compound could lead to novel drug targets for diseases like jaundice or liver disorders.

Mecanismo De Acción

Urobilinogen is formed in the intestines from bilirubin by the action of bacterial enzymes. It is then reabsorbed into the bloodstream and transported to the liver. In the liver, it is either recycled into bile or excreted by the kidneys. The enterohepatic circulation of this compound plays a crucial role in maintaining its levels in the body .

Comparación Con Compuestos Similares

Actividad Biológica

Urobilinogen, a reduced form of bilirubin, plays a significant role in various biological processes, particularly in the metabolism of bilirubin and its implications in human health. This article explores the biological activity of this compound, highlighting its antioxidant properties, associations with disease states, and its role in metabolic pathways.

Overview of this compound

This compound is primarily produced in the intestines through the action of gut microbiota on bilirubin. Following its formation, this compound can either be reabsorbed into the bloodstream and transported to the liver or excreted in urine. The balance between these processes is crucial for maintaining normal physiological functions and can be influenced by various health conditions.

Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. A study conducted by Nakamura et al. (2006) showed that this compound effectively scavenges free radicals, outperforming other known antioxidants like α-tocopherol and β-carotene. The antioxidant mechanism involves the donation of hydrogen atoms from specific methylene groups within its structure, which can trap lipid peroxyl radicals and thus inhibit lipid peroxidation:

Antioxidant DPPH Radical Scavenging Activity (%)
This compound79
α-Tocopherol67
β-Carotene55

This ability to mitigate oxidative stress suggests a protective role for this compound against conditions related to oxidative damage, including inflammatory diseases and cancer .

This compound and Acute Hepatic Porphyria (AHP)

A recent study found that patients with acute hepatic porphyria exhibited significantly elevated urinary this compound levels when adjusted for serum total bilirubin levels. This elevation was determined to be a false-positive result due to the interference of porphobilinogen (PBG) during urinalysis. The study established a urinary this compound/serum total bilirubin ratio as a sensitive marker for diagnosing AHP:

  • Cut-off Value : 3.22
  • Sensitivity : 100%
  • Specificity : 100%

These findings indicate that while elevated urinary this compound can suggest certain pathological states, careful interpretation is necessary to avoid misdiagnosis .

This compound in Cardiac Events

Another study investigated urinary this compound levels in patients following acute myocardial infarction (AMI). It was found that there is an increase in urinary this compound excretion post-AMI, suggesting a potential relationship between cardiac events and bilirubin metabolism:

  • Study Findings : Serial measurements indicated a significant rise in urinary this compound levels after AMI.
  • Clinical Implication : This may reflect changes in liver function or increased hemolysis associated with myocardial stress .

Case Studies

  • Case Study on AHP Diagnosis :
    • Objective : To evaluate the diagnostic utility of urinary this compound levels.
    • Findings : Adjusting urinary this compound levels against serum total bilirubin provided clarity in distinguishing true positives from false positives, aiding timely diagnosis and treatment.
  • Case Study on Cardiac Patients :
    • Objective : To assess changes in this compound levels post-cardiac events.
    • Findings : Elevated levels were noted, suggesting a potential biomarker for assessing cardiac stress or liver function post-AMI.

Metabolic Pathways

This compound plays a crucial role in the enterohepatic circulation of bilirubin. After being formed in the intestine, it can be converted back to bilirubin or further metabolized into stercobilin, which gives feces their characteristic color. The dynamics of this pathway are essential for understanding liver function and disorders related to bilirubin metabolism.

Propiedades

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHRVMZSZIDDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601105823
Record name 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mesobilirubinogen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14684-37-8
Record name 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14684-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urobilinogen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014684378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21H-Biline-8,12-dipropanoic acid, 2,17-diethyl-1,4,5,10,15,16,19,22,23,24-decahydro-3,7,13,18-tetramethyl-1,19-dioxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UROBILINOGEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY8N5V3S0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mesobilirubinogen
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001898
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urobilinogen
Reactant of Route 2
Urobilinogen
Reactant of Route 3
Urobilinogen
Reactant of Route 4
Urobilinogen
Reactant of Route 5
Urobilinogen
Reactant of Route 6
Urobilinogen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.